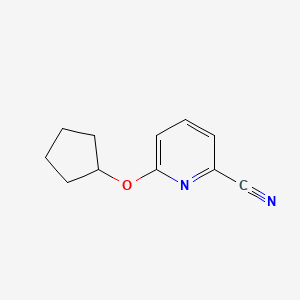

6-(Cyclopentyloxy)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

6-cyclopentyloxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-8-9-4-3-7-11(13-9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRUOZZHTPPURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentyloxy)pyridine-2-carbonitrile typically involves the reaction of 6-chloropyridine-2-carbonitrile with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentyloxy)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

6-(Cyclopentyloxy)pyridine-2-carbonitrile has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Compounds:

Analysis:

- Electron-Withdrawing vs. Electron-Donating Groups : The nitrile group (electron-withdrawing) at the 2-position is conserved across analogs, but substituents at the 6-position vary. Cyclopentyloxy (electron-donating) in the target compound contrasts with chlorophenyl (electron-withdrawing) in others, altering electronic profiles and binding affinities .

Physicochemical Properties

| Property | This compound | 6-(Chloromethyl)-2-cyanopyridine | 6-Formylpicolinonitrile |

|---|---|---|---|

| Molecular Weight | ~215 g/mol | 168.5 g/mol | 132.1 g/mol |

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Low in water; soluble in DMSO | Low in polar solvents | Moderate in ethanol |

| logP (Predicted) | ~2.5 | ~1.8 | ~1.0 |

Biological Activity

6-(Cyclopentyloxy)pyridine-2-carbonitrile is a heterocyclic organic compound characterized by its unique structure, which includes a pyridine ring with a cyclopentyloxy group at the 6-position and a cyano group at the 2-position. This compound has garnered interest in various biological studies due to its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C11H12N2O

- Molecular Weight: 188.23 g/mol

- CAS Number: 1340220-86-1

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects:

- Enzyme Inhibition: The compound may inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.

- Antimicrobial Activity: Its structural features may allow it to disrupt bacterial cell membranes or interfere with metabolic processes.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines, such as:

- HeLa Cells (Cervical Cancer)

- MCF-7 Cells (Breast Cancer)

The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. The results indicated that modifications to the cyclopentyloxy group significantly influenced antimicrobial potency.

- Anticancer Mechanisms : Another research effort focused on the compound's ability to induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle changes and apoptosis markers, confirming that treated cells exhibited significant increases in sub-G1 populations, indicative of cell death.

Q & A

Q. What are the optimal synthetic routes for 6-(Cyclopentyloxy)pyridine-2-carbonitrile, and how can reaction efficiency be monitored?

The synthesis of pyridine-carbonitrile derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, cyclopentyloxy group introduction may require activation of the pyridine ring at the 2-position, followed by reaction with cyclopentanol under Mitsunobu or Ullmann-type conditions. Reaction efficiency is monitored using thin-layer chromatography (TLC) to track intermediates and NMR spectroscopy to confirm regioselectivity and purity . Optimizing parameters like temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd-based catalysts for cross-coupling) is critical for yield improvement.

Q. How can the structural integrity of this compound be validated post-synthesis?

Structural validation employs:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- X-ray crystallography (e.g., APEX2/SAINT data collection) to resolve bond angles and stereochemistry, as demonstrated for analogous pyridine-carbonitrile compounds .

- FT-IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyridine-carbonitrile analogs?

Discrepancies in biological data (e.g., enzyme inhibition vs. no activity) may arise from variations in assay conditions or structural modifications. Strategies include:

- Structure-activity relationship (SAR) studies : Systematically alter substituents (e.g., cyclopentyloxy vs. tert-butoxyethoxy groups) and test against target enzymes (e.g., pyrimidine biosynthesis enzymes) .

- Dose-response assays : Validate activity thresholds using physiologically relevant concentrations.

- Comparative crystallography : Resolve binding modes of active vs. inactive analogs using X-ray data, as seen in studies of 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile .

Q. What experimental strategies can stabilize this compound under physiological conditions?

Nitrile groups are prone to hydrolysis under acidic/basic conditions. Stabilization methods include:

- pH-controlled storage : Maintain neutral pH buffers (e.g., PBS) to minimize degradation.

- Prodrug design : Mask the nitrile group as a stable precursor (e.g., tert-butyl esters) that releases the active form in vivo, as utilized in related compounds .

- Accelerated stability testing : Use HPLC to monitor degradation products under stress conditions (40°C/75% RH) .

Methodological and Mechanistic Questions

Q. What in silico approaches predict the interaction of this compound with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to enzyme active sites (e.g., pyrimidine biosynthesis enzymes) based on crystallographic data from analogs .

- MD simulations : Simulate ligand-receptor dynamics over nanosecond timescales to assess binding stability.

- QSAR modeling : Correlate electronic properties (e.g., Hammett σ values of substituents) with inhibitory potency .

Q. How can researchers optimize the selectivity of this compound for specific enzyme isoforms?

- Kinetic assays : Measure IC₅₀ values against related isoforms (e.g., human vs. bacterial enzymes) to identify selectivity windows.

- Fragment-based design : Introduce steric hindrance (e.g., bulkier substituents) to block off-target binding pockets, as shown in studies of azetidinyl-pyridine derivatives .

Data Analysis and Interpretation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?

- Solvent standardization : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shift variations.

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

- Cross-validate with computational NMR : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian software) .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.